molecular formula C9H12FN3 B1274916 1-(6-Fluoropyridin-2-yl)piperazine CAS No. 223514-16-7

1-(6-Fluoropyridin-2-yl)piperazine

Cat. No. B1274916
M. Wt: 181.21 g/mol
InChI Key: VOARECGTDYSHHS-UHFFFAOYSA-N
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Description

The compound "1-(6-Fluoropyridin-2-yl)piperazine" is a fluorinated piperazine derivative, which is a class of compounds known for their significance in medicinal chemistry. Piperazine derivatives are often synthesized for their potential biological activities, including antimicrobial properties. They are characterized by the presence of a piperazine moiety, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of fluorinated piperazine derivatives can involve multiple steps, including cyclization, substitution, and coupling reactions. For instance, the synthesis of fluoroquinolone derivatives with piperazinyl moieties involves the attachment of carbopiperazin-1-yl groups at specific positions on the fluoroquinolone core . Another example is the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine derivatives, which includes cyclization of bromo-fluorobenzaldehyde and guanidine, followed by treatment with piperazine and subsequent coupling with (2-fluoropyridin-3-yl)boronic acid . These synthetic routes are characterized by their complexity and the need for precise control over reaction conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structure of fluorinated piperazine derivatives is often confirmed using various spectroscopic techniques such as LC-MS, NMR, IR, and mass spectrometry. Crystallographic studies can provide detailed insights into the arrangement of atoms within the molecule and the intermolecular interactions that stabilize the crystal lattice, as seen in the study of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine . The crystal structure analysis can reveal important features such as hydrogen bonding, pi-stacking, and other non-covalent interactions that are crucial for the stability and properties of the compound.

Chemical Reactions Analysis

Fluorinated piperazine derivatives can undergo various chemical reactions, including photochemical reactions. For example, ciprofloxacin, a fluoroquinolone with a piperazin-1-yl moiety, can undergo substitution of the fluoro group by a hydroxyl group upon irradiation in water. The reaction pathway can be influenced by the presence of additives such as sodium sulfite or phosphate, leading to reductive defluorination or degradation of the piperazine moiety . These reactions are significant as they can affect the stability and efficacy of the compounds when exposed to light, which is an important consideration for their pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperazine derivatives, such as thermal stability, solubility, and crystalline structure, are crucial for their practical applications. Thermal and crystallographic studies, like those performed on 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, provide insights into the stability and behavior of these compounds under various conditions. The presence of fluorine atoms can significantly influence the physical properties, such as melting points and boiling points, as well as the chemical reactivity of the molecules .

Scientific Research Applications

Antimicrobial Activity

1-(6-Fluoropyridin-2-yl)piperazine derivatives have been explored for their potential in antimicrobial treatments. A study by Babu et al. synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Babu et al., 2015). Sheu et al. explored fluoroquinolone derivatives, noting that some exhibited complete inhibition of M. tuberculosis growth at specific concentrations, with non-cytotoxicity at 100 μM (Sheu et al., 2003).

Neurological and Psychiatric Applications

The compound has been studied for its relevance in neurological and psychiatric disorders. García et al. described N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, noting their potential as PET tracers for serotonin 5-HT(1A) receptors, indicating possible applications in studying neuropsychiatric disorders (García et al., 2014).

Cancer Research

Lee et al. discussed a novel compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, noting its potential in inducing apoptosis in cancer cells and its interaction with p68 RNA helicase, suggesting a role in cancer progression and therapy (Lee et al., 2013).

Structural and Chemical Analysis

Structural and chemical analyses of 1-(6-Fluoropyridin-2-yl)piperazine derivatives have been conducted to understand their properties better. For instance, Ullah et al. performed crystal structure and Hirshfeld surface analysis on certain derivatives, comparing them to fluorinated analogs, which can provide insights into their molecular interactions and stability (Ullah et al., 2021).

Safety And Hazards

The safety information for “1-(6-Fluoropyridin-2-yl)piperazine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

“1-(6-Fluoropyridin-2-yl)piperazine” has potential applications in various fields of research and industry. Future research may focus on improving the synthesis methods and exploring its potential applications .

properties

IUPAC Name

1-(6-fluoropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOARECGTDYSHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395616
Record name 1-(6-fluoropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluoropyridin-2-yl)piperazine

CAS RN

223514-16-7
Record name 1-(6-fluoropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-fluoropyridin-2-yl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1-acetyl-4-(6-fluoropyridin-2-yl)piperazine (5.5 g) and sodium hydroxide (3.0 g) in methanol (30 ml)—water (30 ml) was refluxed under heating for 5 hr. The reaction mixture was poured into water and extracted with ethyl acetate. The solvent was evaporated to give the title compound (4.6 g) as a pale-yellow oil.
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5.5 g
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3 g
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30 mL
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reactant
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30 mL
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solvent
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0 (± 1) mol
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